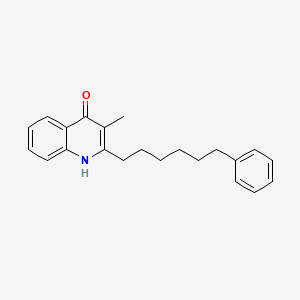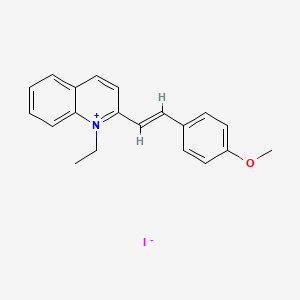
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is a heterocyclic organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a methoxystyryl group, and it is paired with an iodide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding styryl derivative. This intermediate is then quaternized with ethyl iodide to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxystyryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinolinium N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
科学的研究の応用
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide
- 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
- 1-Methyl-2-(4-methoxystyryl)quinolin-1-ium iodide
Uniqueness
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is unique due to the presence of the methoxystyryl group, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a bioactive compound in medicinal chemistry.
特性
分子式 |
C20H20INO |
|---|---|
分子量 |
417.3 g/mol |
IUPAC名 |
1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C20H20NO.HI/c1-3-21-18(13-11-17-6-4-5-7-20(17)21)12-8-16-9-14-19(22-2)15-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b12-8+; |
InChIキー |
DGBHXBCHQHTSIN-MXZHIVQLSA-M |
異性体SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


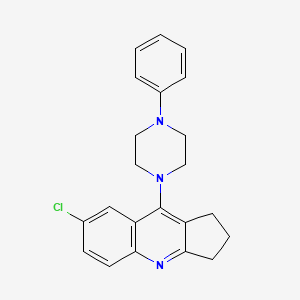

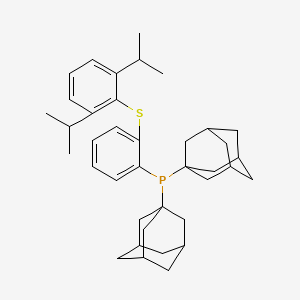


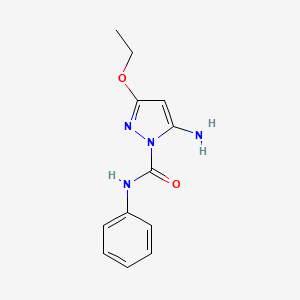
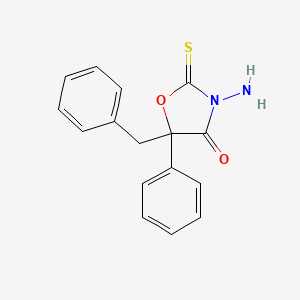
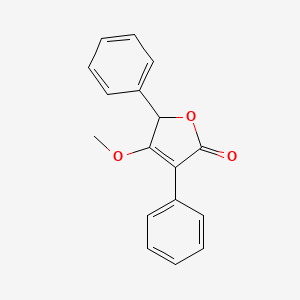
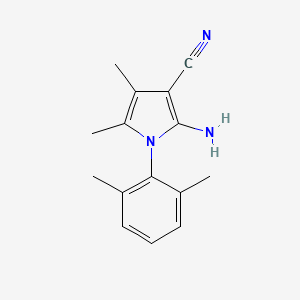
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
